Descarbamoylcefuroxime lactone
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Overview
Description
Descarbamoylcefuroxime lactone is a chemical compound with the molecular formula C15H13N3O6S. It is a derivative of cefuroxime, a second-generation cephalosporin antibiotic. This compound is characterized by its lactone ring structure, which plays a crucial role in its chemical properties and biological activities .
Mechanism of Action
Target of Action
Descarbamoylcefuroxime lactone, also known as Cefuroxime Axetil Impurity E, is a derivative of the cephalosporin class of antibiotics. Its primary targets are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .
Mode of Action
This compound inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, bacteria eventually lyse due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested .
Biochemical Pathways
It is known that lactones, a group of compounds to which this compound belongs, are mainly obtained through chemical synthesis or microbial biotransformation of hydroxy fatty acids
Pharmacokinetics
It is known that the absorption of cefuroxime, a related compound, increases with food . Cefuroxime is widely distributed to body tissues and fluids, including bronchial secretions, synovial and pericardial fluid, kidneys, heart, liver, bone, and bile . Cefuroxime axetil (oral) is hydrolyzed in the intestinal mucosa and blood to cefuroxime . It is excreted in the urine (66% to 100% as unchanged drug) .
Result of Action
The result of this compound’s action is the inhibition of bacterial cell wall synthesis, leading to the lysis of the bacterial cell . This makes it effective against a variety of bacterial infections.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, lactones have been found to be toxic to certain strains of E. coli, with their toxicity depending on their structure and the length of the bacterial lipopolysaccharide (LPS) in the membrane of specific strains
Biochemical Analysis
Biochemical Properties
. They can interact with enzymes, proteins, and other biomolecules, often serving as substrates or inhibitors. The nature of these interactions can vary widely, depending on the specific lactone and the biomolecules involved .
Cellular Effects
The cellular effects of Descarbamoylcefuroxime lactone are not well-studied. Lactones are known to have a wide range of effects on cells. For example, some lactones can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the stability, degradation, and long-term effects of a compound on cellular function can be influenced by various factors, including the conditions of the experiment and the specific properties of the compound .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature. It is common for the effects of a compound to vary with dosage, with potential threshold effects observed at certain doses and toxic or adverse effects possible at high doses .
Metabolic Pathways
Lactones are known to be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that lactones can be transported across the cell membrane and distributed within cells and tissues .
Subcellular Localization
The localization of a compound within a cell can have significant effects on its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of descarbamoylcefuroxime lactone typically involves the esterification of descarbamoyl cefuroxime. The process includes dissolving descarbamoyl cefuroxime in a suitable solvent and adding a catalyst to facilitate the esterification reaction . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The use of efficient catalysts and solvents ensures the scalability of the production while maintaining the quality of the final product. The process also includes purification steps to remove impurities and obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: Descarbamoylcefuroxime lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring into other functional groups.
Substitution: The lactone ring can undergo substitution reactions with different reagents to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted lactones. These products have distinct chemical and biological properties, making them useful in various applications .
Scientific Research Applications
Descarbamoylcefuroxime lactone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other cephalosporin derivatives.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical tool.
Medicine: Research focuses on its antibiotic properties and potential therapeutic applications.
Industry: It is used in the development of new pharmaceuticals and chemical products
Comparison with Similar Compounds
Cefuroxime: A second-generation cephalosporin antibiotic with a similar structure but different functional groups.
γ-Butyrolactone: A lactone with a different ring size and distinct chemical properties.
δ-Valerolactone: Another lactone with a different ring size and biological activities
Uniqueness: Descarbamoylcefuroxime lactone is unique due to its specific lactone ring structure and its derivation from cefuroxime. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
947723-87-7 |
---|---|
Molecular Formula |
C15H13N3O6S |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
(2E)-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-(furan-2-yl)-2-methoxyiminoacetamide |
InChI |
InChI=1S/C15H13N3O6S/c1-22-17-9(8-3-2-4-23-8)12(19)16-10-13(20)18-11-7(5-24-15(11)21)6-25-14(10)18/h2-4,10,14H,5-6H2,1H3,(H,16,19)/b17-9+/t10-,14-/m1/s1 |
InChI Key |
LRBGPGHWGUNCJM-OGAOBHAHSA-N |
Isomeric SMILES |
CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C4=C(COC4=O)CS3 |
SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(αZ)-α-(Methoxyimino)-N-[(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]-2-furanacetamide |
Origin of Product |
United States |
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